5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in this process to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups. This arrangement imparts distinct chemical and physical properties, making it valuable in various applications. Its unique structure allows for specific interactions with biological targets, which can be leveraged in drug development and other scientific research.
Properties
IUPAC Name |
3-fluoro-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBREDIJPRWZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689947 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-78-5 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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